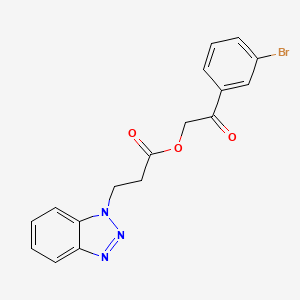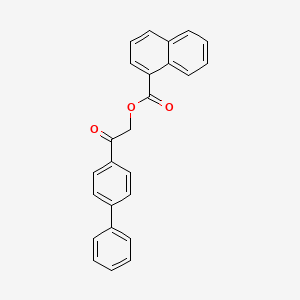
2-(3-bromophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate
Overview
Description
2-(3-bromophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate is a synthetic organic compound that features a bromophenyl group and a benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate typically involves a multi-step process:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde and 1H-1,2,3-benzotriazole.
Formation of Intermediate: The 3-bromobenzaldehyde undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization with 1H-1,2,3-benzotriazole under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenyl ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea, often in the presence of a catalyst like copper(I) iodide (CuI).
Major Products
Oxidation: Bromophenyl ketones.
Reduction: Bromophenyl alcohols.
Substitution: Various substituted bromophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-bromophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the benzotriazole moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate
- 2-(3-chlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate
- 2-(3-bromophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)butanoate
Uniqueness
Compared to its analogs, 2-(3-bromophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. This positional specificity can lead to distinct biological and chemical properties, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
[2-(3-bromophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c18-13-5-3-4-12(10-13)16(22)11-24-17(23)8-9-21-15-7-2-1-6-14(15)19-20-21/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVIECFGNMKNPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)OCC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B3936344.png)
![1-[2-(4-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene](/img/structure/B3936351.png)
![8-[2-[2-(2-Chloro-5-methylphenoxy)ethoxy]ethoxy]quinoline](/img/structure/B3936356.png)
![2-Chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4-nitrobenzene](/img/structure/B3936363.png)
![1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4,5-dimethylbenzene](/img/structure/B3936370.png)
![3-isopropyl-1-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B3936381.png)
![1-[2-(2-methoxyphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B3936388.png)

![2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B3936396.png)
![1,2-Dichloro-3-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene](/img/structure/B3936404.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3936408.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3936410.png)
![N-[(4-butylphenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B3936416.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3936421.png)
